Ethotoin vs. Phenytoin: Divergent Metabolic Routes and Saturable Kinetics
Ethotoin metabolism proceeds primarily via N-deethylation and para-hydroxylation, with the drug exhibiting saturable (nonlinear) kinetics with respect to formation of these major metabolites [1]. In contrast, phenytoin undergoes predominantly CYP2C9- and CYP2C19-mediated para-hydroxylation as its primary clearance pathway. This difference in metabolic routing reduces ethotoin's vulnerability to CYP2C9/2C19 pharmacogenetic variation and drug-drug interactions that complicate phenytoin dosing, though the nonlinear kinetics of ethotoin itself require careful dose adjustment [2].
| Evidence Dimension | Primary metabolic pathway and kinetic behavior |
|---|---|
| Target Compound Data | Saturable metabolism forming N-deethyl and p-hydroxyl-ethotoin as major metabolites |
| Comparator Or Baseline | Phenytoin: CYP2C9/2C19-mediated para-hydroxylation |
| Quantified Difference | Qualitative pathway divergence; quantitative nonlinearity observed at plasma concentrations below ~8 μg/mL |
| Conditions | Human hepatic metabolism; single- and multiple-dose pharmacokinetic studies |
Why This Matters
This metabolic distinction informs selection when phenytoin is contraindicated due to CYP2C9/2C19 polymorphisms or co-administered CYP inhibitors, and mandates distinct therapeutic drug monitoring strategies.
- [1] DailyMed. PEGANONE (ethotoin tablets, USP) prescribing information. Recordati Rare Diseases, Inc. 2022. View Source
- [2] Dudley KH, Bius DL, Butler TC. Metabolic fates of 3-ethyl-5-phenylhydantoin (ethotoin, Peganone), 3-methyl-5-phenylhydantoin and 5-phenylhydantoin. J Pharmacol Exp Ther. 1970;175(1):27-37. View Source
